N,N'-Diphenylacetamidine
Overview
Description
N,N’-Diphenylacetamidine is an organic compound with the molecular formula C14H14N2. It is a member of the amidine family, characterized by the presence of a carbon-nitrogen double bond (C=N) flanked by two nitrogen atoms. This compound is known for its unique chemical structure and potential biological activities .
Mechanism of Action
Mode of Action
The mode of action of N,N’-Diphenylacetamidine is largely dependent on its chemical structure and the nature of its targets. Amidines are known to participate in a variety of chemical reactions, often acting as nucleophiles or bases . The specific interactions between n,n’-diphenylacetamidine and its targets remain to be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall biological effects .
Result of Action
It has been reported that n,n’-diphenylacetamidine can participate in the synthesis of organoboron compounds . The specific molecular and cellular effects of these reactions are dependent on the nature of the organoboron compounds produced and their subsequent interactions within the cell .
Action Environment
The action, efficacy, and stability of N,N’-Diphenylacetamidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical species, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenylacetamidine can be synthesized through several methods. One common method involves the reaction of benzanilide with phosphorus pentachloride, followed by the addition of pyridine and aniline. The reaction mixture is then heated, and the product is isolated and purified through recrystallization .
Another method involves the reaction of N,N’-diphenylbenzamidine with n-butyllithium in the presence of Lewis-base donors such as hexamethylphosphoramide (hmpa), tetramethylethylenediamine (tmen), or pentamethyldiethylenetriamine (pmdien). This reaction yields various amidinolithium complexes .
Industrial Production Methods
Industrial production methods for N,N’-Diphenylacetamidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylacetamidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert N,N’-Diphenylacetamidine into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Diphenylacetamidine include n-butyllithium, boron trichloride, and various Lewis-base donors. Reaction conditions typically involve heating the reaction mixture in solvents such as toluene or benzene .
Major Products Formed
Major products formed from the reactions of N,N’-Diphenylacetamidine include amidinolithium complexes and derivatives of 4,4-dihydroxy-2-methyl-3-phenyl-1,4-dihydro-1-aza-3-azonia-4-boratonaphthalene .
Scientific Research Applications
N,N’-Diphenylacetamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential medicinal properties and applications.
Industry: N,N’-Diphenylacetamidine is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Diphenylacetamidine include:
- N,N’-Diphenylbenzamidine
- N,N’-Dimethylacetamidine
- N,N’-Dimethylformamidine
Uniqueness
N,N’-Diphenylacetamidine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other amidines. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications .
Properties
IUPAC Name |
N,N'-diphenylethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWIJUQLAFJNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060728 | |
Record name | Ethanimidamide, N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-09-0 | |
Record name | N,N′-Diphenylethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanimidamide, N,N'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-DIPHENYLACETAMIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanimidamide, N,N'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanimidamide, N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylacetamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIPHENYLACETAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQX93UUJ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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